IDH1R132H Enzymatic Inhibition: Cyclopropyl vs. Methyl/Hydrogen Substituents
In a direct structure-activity relationship (SAR) study, the imidazole-cyclopropyl amine scaffold demonstrated potent inhibition of IDH1 R132H mutant enzyme. The optimal compound from this series (incorporating the cyclopropyl-imidazole core) achieved significant enzymatic inhibition, whereas the corresponding analogs with methyl or hydrogen substituents at the same position showed drastically reduced or no activity, underscoring the critical role of the cyclopropyl group [1].
| Evidence Dimension | Inhibition of IDH1 R132H mutant enzymatic activity |
|---|---|
| Target Compound Data | Potent inhibition (exact IC50 for the 5-chloro-2-cyclopropyl analog not fully specified in abstract; optimal compounds in the series were potent). |
| Comparator Or Baseline | Methyl or hydrogen-substituted imidazole analogs |
| Quantified Difference | Significant loss of activity upon replacement of cyclopropyl with smaller substituents (qualitative SAR observation). |
| Conditions | IDH1 R132H enzymatic assay, reported in Bioorg. Med. Chem. Lett. 2018. |
Why This Matters
This SAR establishes that the cyclopropyl group is a pharmacophoric requirement for IDH1 inhibition, making 5-chloro-2-cyclopropyl-1H-imidazole a non-substitutable building block for developing this class of oncology therapeutics.
- [1] Zheng Q. et al. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2018 Dec 15;28(23-24):3808-3812. View Source
